Regioisomeric Differentiation: 2-Aryl vs. 4-Aryl Substitution Determines Synthetic Versatility and Target Engagement Potential
The title compound (2-substituted regioisomer, CAS 171875-00-6) is structurally differentiated from its 4-substituted analog 4-(4-chloro-3-nitrophenyl)-1H-imidazole (CAS 92659-56-8). In 2-arylimidazoles, the imidazole N3 nitrogen remains unencumbered and available for hydrogen bonding and metal coordination, whereas 4-aryl substitution sterically shields both ring nitrogens . This regioisomeric distinction is critical for applications requiring free imidazole NH for heme‑iron coordination (e.g., CYP450 inhibition) or for further N‑functionalization in synthetic elaboration. The 2‑aryl configuration also directs electrophilic substitution to the C4/C5 positions of the imidazole ring, enabling regioselective derivatization that is not accessible with the 4‑aryl isomer .
| Evidence Dimension | Regioisomeric position of the 4-chloro-3-nitrophenyl group on the imidazole ring (C2 vs. C4 attachment) |
|---|---|
| Target Compound Data | 2-(4-chloro-3-nitrophenyl)-1H-imidazole (CAS 171875-00-6); 2-aryl substitution; free N3 for coordination; C4/C5 sites available for electrophilic substitution |
| Comparator Or Baseline | 4-(4-chloro-3-nitrophenyl)-1H-imidazole (CAS 92659-56-8); 4-aryl substitution; both N1 and N3 sterically influenced; altered tautomeric equilibrium |
| Quantified Difference | 2‑Aryl regioisomer retains unimpeded imidazole N3 for metal coordination and hydrogen bonding; 4‑aryl regioisomer introduces steric hindrance at both ring nitrogens (qualitative structural distinction with functional consequences) |
| Conditions | Structural comparison based on established imidazole regioisomer properties; experimental context from CYP450 and nitric oxide synthase inhibitor literature (class-level inference) |
Why This Matters
Procurement of the correct regioisomer is essential for target‑based assays requiring a free imidazole NH (e.g., CYP450 and NOS inhibition); the 4‑aryl analog cannot serve as a substitute due to steric and electronic divergence.
